molecular formula C12H18O B13310467 3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde

3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde

Cat. No.: B13310467
M. Wt: 178.27 g/mol
InChI Key: DZOWJHCVXNYNRD-UHFFFAOYSA-N
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Description

3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C12H18O It is a cyclohexane derivative with an ethyl group, a prop-2-yn-1-yl group, and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexanone with ethylmagnesium bromide to form 3-ethylcyclohexanone. This intermediate is then subjected to a propargylation reaction using propargyl bromide in the presence of a base such as potassium carbonate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propargyl group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is unique due to the presence of both the ethyl and propargyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is an organic compound notable for its unique structure, which combines a cyclohexane ring, an ethyl substituent, and an aldehyde functional group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H18OC_{12}H_{18}O, with a molecular weight of approximately 194.27 g/mol. The compound features a cyclohexane core that provides stability, while the aldehyde and alkyne groups contribute to its reactivity and potential interactions with biological molecules.

PropertyValue
Molecular FormulaC12H18OC_{12}H_{18}O
Molecular Weight194.27 g/mol
Key Functional GroupsAldehyde, Alkyne

Anticancer Properties

Recent studies have indicated that compounds similar to 3-Ethyl-1-(prop-2-yn-1-y)cyclohexane-1-carbaldehyde exhibit significant cytotoxic activity against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as HL-60 and PC-3, suggesting potential for anticancer applications . The aldehyde group may facilitate interactions with nucleophilic sites on proteins, potentially leading to altered protein functions and influencing cancer-related biochemical pathways.

Antibacterial Activity

Research into the antibacterial properties of structurally similar compounds has shown moderate effectiveness against Gram-positive bacteria. While specific data on 3-Ethyl-1-(prop-2-yn-1-y)cyclohexane-1-carbaldehyde is limited, its structural analogs demonstrate promising antibacterial activity, indicating that this compound may also possess similar properties .

Mechanistic Insights

The biological activity of 3-Ethyl-1-(prop-2-yn-1-y)cyclohexane-1-carbaldehyde can be attributed to several mechanisms:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
  • Cycloaddition Reactions : The propargyl group may participate in cycloaddition reactions, leading to the formation of new chemical entities that could enhance biological activity.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to produce alcohols, which may affect its biological reactivity .

Synthesis and Applications

The synthesis of 3-Ethyl-1-(prop-2-yn-1-y)cyclohexane-1-carbaldehyde can be achieved through various methods, including alkylation of cyclohexanone derivatives with propargyl bromide in the presence of a base . This compound serves as an important intermediate in organic synthesis, particularly in developing pharmaceuticals.

Case Studies

A review of related literature reveals several case studies highlighting the biological activities of compounds with similar structures:

Case Study 1: Cytotoxic Activity

A study evaluated the cytotoxic effects of various norsteroids and their derivatives, finding significant activity against cancer cell lines with IC50 values ranging from 5.05 to 13.42 μM . This underscores the potential for compounds like 3-Ethyl-1-(prop-2-yn-1-y)cyclohexane-1-carbaldehyde in anticancer drug development.

Case Study 2: Antibacterial Efficacy

In another study, pyrrole derivatives exhibited antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus . Although not directly related to 3-Ethyl-1-(prop-2-yn-1-y)cyclohexane-1-carbaldehyde, these findings suggest a broader context for exploring similar compounds in antibacterial research.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-ethyl-1-prop-2-ynylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H18O/c1-3-7-12(10-13)8-5-6-11(4-2)9-12/h1,10-11H,4-9H2,2H3

InChI Key

DZOWJHCVXNYNRD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)(CC#C)C=O

Origin of Product

United States

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